

The Pharmacology of BAY-4931: A Covalent Inverse-Agonist of PPARy

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Compound of Interest		
Compound Name:	BAY-4931	
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This technical guide provides a comprehensive overview of the pharmacological properties of **BAY-4931**, a potent and selective covalent inverse-agonist of the peroxisome proliferator-activated receptor-gamma (PPARy). **BAY-4931** has emerged as a valuable research tool for investigating the biological roles of PPARy inverse-agonism, particularly in the context of oncology. This document details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

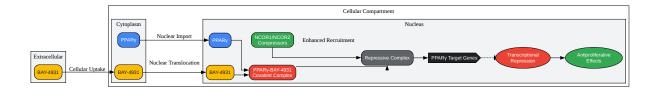
BAY-4931 is a chloro-nitro-arene covalent inverse-agonist that targets the ligand-activated nuclear receptor PPARy.[1][2] PPARy is a key regulator of adipogenesis and is implicated in the pathology of various diseases, including cancer.[3] In certain cancers, such as muscle-invasive luminal bladder cancer, PPARy acts as a critical lineage driver.[1][2]

Unlike PPARy agonists which activate the receptor, **BAY-4931** functions as an inverse-agonist. It stabilizes the interaction between PPARy and the nuclear receptor corepressors NCOR1 and NCOR2.[1][2] This enhanced recruitment of corepressors leads to the transcriptional repression of PPARy target genes, which in turn can induce antiproliferative effects in cancer cell lines that are dependent on PPARy signaling.[1][3][4] The covalent nature of **BAY-4931**'s binding contributes to its high potency.



Signaling Pathway of BAY-4931

The signaling cascade initiated by **BAY-4931**'s interaction with PPARy is depicted below.



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Caption: Signaling pathway of BAY-4931 as a PPARy inverse-agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BAY-4931.

Table 1: In Vitro Potency and Efficacy

Assay Type	Cell Line/System	Parameter	Value	Reference
NCOR2 Recruitment Assay	Biochemical	IC50	0.17 nM	[5][6]
Cellular Reporter Assay	RT112-FABP4- NLucP	IC50	Not Reported	[4]
Proliferation Assay	UM-UC-9	IC50	3.4 nM	[5]



Table 2: In Vitro ADME and Physicochemical Properties

Parameter	Condition	Value	Reference
Human Microsomal Stability	-	Moderately Stable	[3][4]
Rat Hepatocyte Stability	1 μM, 1.5 h	Highly Metabolized	[3][4]
Caco-2 Permeability	-	Favorable	[3][4]
P-glycoprotein Efflux	-	No significant efflux	[4]
Aqueous Solubility	-	Poorly Soluble	[3][4]
Glutathione Stability	500 μΜ	Stable	[4]

Table 3: Selectivity Profile

Enzyme	Inhibition	Reference
CYP2C8	Inhibited	[5]
Other CYPs	Not specified as inhibited	[5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NCOR2 Recruitment Assay (Biochemical Potency)

This assay quantifies the ability of a compound to promote the interaction between PPARy and its corepressor NCOR2.

Workflow:





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Caption: Workflow for the NCOR2 recruitment assay.

Protocol:

- Recombinant PPARy protein is immobilized on an assay plate.
- Serial dilutions of BAY-4931 are added to the wells.
- A labeled peptide corresponding to the nuclear receptor interaction domain of NCOR2 is added.
- The plate is incubated to allow for the formation of the PPARy-compound-NCOR2 complex.
- The signal, which is proportional to the amount of recruited NCOR2, is measured using a suitable detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer -TR-FRET).
- Data are analyzed to calculate the IC₅₀ value, representing the concentration of **BAY-4931** required to achieve 50% of the maximal corepressor recruitment.

RT112-FABP4-NLucP Cellular Reporter Assay (Cellular Activity)

This assay measures the inverse-agonist activity of **BAY-4931** in a cellular context.

Protocol:

- The RT112 bladder cancer cell line is engineered to express a reporter construct. This construct contains the firefly luciferase (NLucP) gene under the control of a promoter with a PPARy response element (from the FABP4 gene).
- Cells are treated with varying concentrations of BAY-4931.
- As an inverse-agonist, BAY-4931 will lead to the repression of the reporter gene transcription.



- Luciferase activity is measured, and a decrease in signal indicates inverse-agonist activity.
- The IC₅₀ value is determined from the dose-response curve.[4]

UM-UC-9 Proliferation Assay (Antiproliferative Effects)

This assay assesses the impact of **BAY-4931** on the growth of a PPARy-dependent cancer cell line.

Protocol:

- UM-UC-9 bladder cancer cells, which exhibit PPARG gene amplification, are seeded in multiwell plates.[4]
- The cells are treated with a range of **BAY-4931** concentrations for 7 days.[5]
- Cell proliferation is measured using a standard method, such as a colorimetric assay (e.g., MTT or resazurin) or cell counting.
- The IC₅₀ value for proliferation inhibition is calculated.[5]

In Vivo Pharmacodynamics

While **BAY-4931** demonstrates robust in vitro activity, its in vivo application is limited by imperfect physicochemical properties.[1][3][4] Studies have shown modest pharmacodynamic target regulation in vivo.[1][3][4] These limitations include poor solubility and high metabolism in rats.[3][4] Despite these challenges, **BAY-4931** serves as a critical tool for in vitro investigations into the biology of PPARy inverse-agonism.[1][3][4]

Conclusion

BAY-4931 is a potent and selective covalent inverse-agonist of PPARy with significant in vitro activity. Its mechanism of action, involving the enhanced recruitment of corepressors NCOR1 and NCOR2, leads to the repression of PPARy target genes and subsequent antiproliferative effects in relevant cancer cell models. Although in vivo studies are hampered by its pharmacokinetic profile, **BAY-4931** remains an invaluable pharmacological tool for dissecting the roles of PPARy in health and disease. Further optimization of this chemical series may lead to the development of novel therapeutics targeting PPARy-driven cancers.



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